N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a synthetic compound used primarily in research settings. It is a derivative of L-cysteine, an amino acid, and features a 3,4-dimethylbenzene group attached to the sulfur atom. This compound is often utilized in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and may require specific temperature controls, such as maintaining the reaction mixture at -20°C .
Industrial Production Methods
While specific industrial production methods for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted benzene derivatives .
Scientific Research Applications
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine
- N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine
- N-Acetyl-S-(3,4-dimethylbenzyl)-L-cysteine
Uniqueness
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is unique due to its specific isotopic labeling with deuterium (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This isotopic labeling allows for precise quantification and tracking of the compound in complex biological systems .
Properties
IUPAC Name |
(2R)-3-(3,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJANJUVOQDAHZ-OGWVHELISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=CC(=C(C=C1)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.